molecular formula C9H12ClN3 B15387644 1-(4-Chloropyridin-3-yl)piperazine CAS No. 67980-90-9

1-(4-Chloropyridin-3-yl)piperazine

Cat. No.: B15387644
CAS No.: 67980-90-9
M. Wt: 197.66 g/mol
InChI Key: SNXYPHSLPKVATR-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-chloropyridine moiety at the 3-position.

Properties

CAS No.

67980-90-9

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12ClN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

SNXYPHSLPKVATR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CN=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following piperazine derivatives share structural similarities with 1-(4-Chloropyridin-3-yl)piperazine, differing primarily in the aromatic substituent and its position:

Compound Name Aromatic Substituent Key Biological Activities References
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Cytotoxicity against liver, breast, colon cancer cells (IC₅₀: 0.5–10 µM)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonin receptor (5-HT1B/2C) agonist; modulates sympathetic nerve activity
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl High selectivity for 5-HT1B receptors (65-fold over 5-HT1A)
1-(4-Bromophenyl)piperazine (pBPP) 4-Bromophenyl Psychoactive effects; detected in illicit drug samples
1-(2-Phenylethyl)piperazine derivatives Phenylethyl Antipsychotic activity via dopamine D1/D2 receptor antagonism

Key Comparative Insights

Cytotoxicity and Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) exhibit broad-spectrum cytotoxicity against liver (HEPG2, IC₅₀: 1.2 µM), breast (MCF7, IC₅₀: 2.5 µM), and colon (HCT-116, IC₅₀: 3.8 µM) cancer cells. The chloro-substituent enhances lipophilicity, improving membrane permeability .
  • Pyridine vs.

Receptor Selectivity and Neuroactivity

  • Substituent Position : Meta-chloro substitution (e.g., 1-(3-chlorophenyl)piperazine) enhances 5-HT1B receptor affinity, while para-substitution (e.g., 1-(4-bromophenyl)piperazine) correlates with psychoactive effects .
  • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., 1-(3-TFMPP)) increase receptor selectivity due to enhanced binding via hydrophobic interactions and fluorine’s electronegativity .

Environmental Stability and Reactivity

  • Piperazine moieties with chloro-substituents are prone to oxidative degradation by manganese oxides (MnO₂), forming dealkylated or hydroxylated products. Pyridine rings may confer greater stability compared to benzene rings under environmental conditions .

Contradictions and Limitations

  • Receptor Selectivity : While 1-(3-TFMPP) shows 5-HT1B selectivity, other chloro-substituted derivatives (e.g., mCPP) exhibit mixed agonist/antagonist effects, complicating structure-activity predictions .
  • Biological Assay Variability : Cytotoxicity data for 1-(4-chlorobenzhydryl)piperazine derivatives vary across cell lines (e.g., HEPG2 vs. MCF7), suggesting tissue-specific uptake or metabolism .

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